molecular formula C9H12F2N2O3 B2711587 Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate CAS No. 1975118-67-2

Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B2711587
CAS No.: 1975118-67-2
M. Wt: 234.203
InChI Key: AEWAHYZEKBZDHR-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a difluoroethoxy-methyl substituent at the 3-position and a methyl ester group at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The introduction of fluorine atoms and ether linkages in this compound enhances its metabolic stability and lipophilicity, making it a candidate for drug discovery pipelines .

Properties

IUPAC Name

methyl 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O3/c1-13-3-6(9(14)15-2)7(12-13)4-16-5-8(10)11/h3,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWAHYZEKBZDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-(2,2-difluoroethoxymethyl)-1-methylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

  • Biological Activity : Research has indicated that Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate exhibits antimicrobial and anti-inflammatory properties. Its interaction with biological membranes is facilitated by the difluoroethoxy group, which enhances its ability to penetrate these barriers .

Medicine

  • Pharmaceutical Intermediate : This compound is explored as a potential intermediate in drug development, particularly for antifungal agents. Its effectiveness against various fungi has been documented, making it a candidate for further pharmaceutical research .

Industry

  • Agricultural Applications : The compound has shown significant antifungal activity against phytopathogenic fungi such as Fusarium moniliforme and Rhizoctonia solani. It outperforms traditional fungicides like boscalid in certain assays, suggesting its utility in agricultural formulations .

Antifungal Efficacy

A comparative study demonstrated that this compound exhibited an inhibition zone of 22 mm against Fusarium, compared to 18 mm for boscalid. This highlights its superior antifungal properties.

CompoundAntifungal Activity (Inhibition Zone in mm)Comparison with Boscalid
This compound22 mm (against Fusarium)Higher
Boscalid18 mm (against Fusarium)Baseline

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits mycelial growth at concentrations as low as 50 µg/mL. Additionally, molecular docking studies suggest that the compound interacts with succinate dehydrogenase (SDH), indicating its mechanism of action against fungal targets .

Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in fungal diseases compared to untreated controls. This practical application underscores its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoroethoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole-4-carboxylate derivatives. Key analogs and their properties are summarized below:

Compound Name Substituents Similarity Index Key Features
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate Difluoromethyl, ethyl ester 0.91 Higher lipophilicity; slower hydrolysis due to ethyl ester.
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl, methyl ester 0.97 Enhanced electron-withdrawing effects; potential for greater reactivity.
Ethyl 3-methyl-1H-pyrazole-4-carboxylate Methyl, ethyl ester 0.81 Lower steric hindrance; simpler synthesis.
3-[(2,2-Difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole Difluoroethoxy-methyl, iodo, fluoroethyl N/A Discontinued due to synthetic challenges; highlights stability concerns .

Key Observations :

  • Fluorine Substitution: The difluoroethoxy group in the target compound introduces conformational rigidity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Ester Group : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, which may influence bioavailability .

Biological Activity

Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, including antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound can be represented as:

C9H10F2N2O3\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}_3

This compound features a pyrazole ring substituted with a difluoroethoxy group, which is crucial for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the pyrazole family. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi. These studies utilized in vitro mycelial growth inhibition assays to evaluate efficacy.

Key Findings:

  • Compound 9m demonstrated superior antifungal activity compared to the commercial fungicide boscalid against seven different fungi.
  • Molecular docking studies revealed that the carbonyl oxygen atom of compound 9m forms hydrogen bonds with key amino acids in target enzymes, suggesting a mechanism of action that enhances its antifungal properties .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazole derivatives indicate that modifications to the substituents on the pyrazole ring can significantly impact biological activity.

Notable Observations:

  • Steric Effects : The presence of larger substituents, such as bromoindazole groups, correlates with increased bioactivity due to enhanced steric interactions.
  • Electrostatic Interactions : The electrostatic field analysis indicated that positively charged regions are favorable for antifungal activity, suggesting that electronic properties also play a critical role in efficacy .

Study 1: Synthesis and Activity Assessment

A study synthesized various pyrazole derivatives and assessed their antifungal activities. The results indicated that compounds with specific substitutions at the 4-position of the carboxylate exhibited enhanced activity against fungal strains such as Botrytis cinerea and Fusarium graminearum.

CompoundActivity Against B. cinereaActivity Against F. graminearum
9mHighModerate
ControlLowLow

Study 2: Molecular Docking Analysis

Molecular docking simulations were performed to predict binding affinities and interactions between the synthesized compounds and target enzymes involved in fungal metabolism. The results showed that compounds with larger hydrophobic regions had higher binding affinities.

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